6-acetyl-8H-pyrano[3,4-b]pyridin-8-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
6-acetylpyrano[3,4-b]pyridin-8-one |
InChI |
InChI=1S/C10H7NO3/c1-6(12)8-5-7-3-2-4-11-9(7)10(13)14-8/h2-5H,1H3 |
InChI Key |
VWWDOGZTJFBJEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=O)O1)N=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Acetyl 8h Pyrano 3,4 B Pyridin 8 One and Its Structural Analogs
Retrosynthetic Analysis of the Pyrano[3,4-b]pyridin-8-one Core Structure
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. advancechemjournal.comlakotalakes.com For the bicyclic heteroaromatic system of pyrano[3,4-b]pyridin-8-one, this process involves strategically disconnecting the fused rings to identify plausible synthetic routes.
The primary disconnections for the pyrano[3,4-b]pyridin-8-one core would target the bonds forming the pyranone and pyridine (B92270) rings. A logical approach involves two main retrosynthetic pathways:
Pathway A: Disconnection of the Pyranone Ring: The C-O and C-C bonds of the δ-lactone (pyranone) ring are targeted. This leads back to a substituted pyridine precursor, specifically a 3,4-disubstituted pyridine. This precursor would contain a carboxylic acid (or its ester equivalent) at the C-3 position and a group at the C-4 position suitable for elaboration into the rest of the pyranone ring. This strategy prioritizes the formation of the pyridine ring first, followed by the annulation of the pyranone ring.
Pathway B: Disconnection of the Pyridine Ring: This approach cleaves the bonds of the pyridine ring, envisioning the pyranone ring as the initial scaffold. This would lead to precursors that can form the pyridine ring via cyclocondensation, such as a 1,5-dicarbonyl compound equivalent and an ammonia (B1221849) source, a strategy reminiscent of the Hantzsch pyridine synthesis. lakotalakes.com
These analyses suggest that the synthesis can be approached by building one ring onto the other, providing flexibility in the choice of starting materials and reaction conditions.
Direct Synthesis Approaches to 6-Acetyl-8H-pyrano[3,4-b]pyridin-8-one
Direct synthesis focuses on constructing the specific target molecule, this compound, through a designed sequence of reactions.
Cyclization Reactions Utilizing 3-Formylpicolinic Acid as a Precursor
One proposed synthetic route begins with 3-formylpicolinic acid. This precursor contains the necessary pyridine core with functional groups positioned for the formation of the fused pyranone ring. The synthesis could proceed via a condensation reaction, such as the Perkin or a related reaction, where the formyl group reacts with an appropriate partner to build the carbon framework of the second ring.
For instance, the reaction of 3-formylpicolinic acid with acetic anhydride (B1165640) could lead to an intermediate that, upon cyclization, forms the pyranone ring. The acetyl group at the 6-position would be introduced by reacting the intermediate with a suitable acetyl source or through functional group manipulation in a subsequent step.
Implementation of Chloroacetone (B47974) in Pyranone Ring Formation
Chloroacetone (CH₃COCH₂Cl) is a versatile bifunctional reagent used in the synthesis of various heterocyclic systems. wikipedia.org In the context of forming the this compound, chloroacetone can serve as a three-carbon building block for the pyranone ring.
A plausible synthetic strategy involves the reaction of a pyridine derivative, such as 3-carboxypyridine-4-acetic acid, with chloroacetone. The reaction, likely proceeding via an initial alkylation followed by an intramolecular cyclization and dehydration, would form the fused pyranone ring. The acetyl group would inherently be part of the final structure, originating from the acetone (B3395972) backbone of the chloroacetone reagent. This approach offers a direct method for installing both the pyranone ring and the C-6 acetyl substituent.
Synthesis of Diverse Pyrano[3,4-b]pyridin-8-one Derivatives and Analogs
The synthesis of derivatives and analogs of the core pyrano[3,4-b]pyridin-8-one structure is crucial for exploring its chemical and biological properties. Modern synthetic methods like multi-component and cyclocondensation reactions are particularly effective for this purpose.
Multi-Component Reaction Strategies for Scaffold Construction
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.govgrowingscience.com This strategy is well-suited for rapidly generating a library of structurally diverse pyrano[3,4-b]pyridine derivatives.
A general MCR approach for this scaffold could involve the one-pot reaction of a 4-hydroxy-2-pyridone derivative, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl acetoacetate. nih.gov The reaction typically proceeds through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent cyclization to yield the fused heterocyclic system. nih.gov By varying each of the three components, a wide range of substituents can be introduced onto the pyranopyridine core.
| Component 1 (Pyridone) | Component 2 (Aldehyde) | Component 3 (Active Methylene) | Resulting Scaffold |
|---|---|---|---|
| 4-Hydroxy-6-methyl-2-pyridone | Benzaldehyde | Malononitrile | 2-Amino-3-cyano-pyrano[3,4-b]pyridine derivative |
| 4-Hydroxy-2-pyridone | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | 3-Acetyl-pyrano[3,4-b]pyridine derivative |
| 4-Hydroxy-6-phenyl-2-pyridone | Furfural | Cyanoacetamide | 2-Amino-3-carboxamido-pyrano[3,4-b]pyridine derivative |
Cyclocondensation Reactions for Pyrano[3,4-b]pyridine Ring Formation
Cyclocondensation reactions are fundamental in heterocyclic synthesis, involving the formation of a ring from the reaction of two or more molecules with the elimination of a small molecule, such as water or ammonia. youtube.com These reactions can be employed to construct either the pyridine or the pyranone ring of the target scaffold.
One approach involves the reaction of a pre-formed pyran or pyranone derivative bearing 1,3-dicarbonyl or equivalent functional groups with an amine, such as ammonia or a primary amine, to form the pyridine portion of the molecule. youtube.com Conversely, a suitably substituted pyridine, such as a 3-amino-4-acylpyridine, can undergo cyclocondensation with a reagent that provides the remaining atoms for the pyranone ring. For example, condensation with diketene (B1670635) or a malonic acid derivative could lead to the formation of the fused lactone ring, providing a versatile route to various analogs. nih.govnih.gov
Metal-Catalyzed Synthetic Routes to Pyrano[3,4-b]pyridin-8-one Systems
The construction of the pyrano[3,4-b]pyridin-8-one scaffold and its analogs has been significantly advanced through the use of metal-catalyzed reactions. These methods offer high efficiency and selectivity, enabling the formation of complex heterocyclic structures under relatively mild conditions. Various transition metals, including palladium, gold, and iron, have been employed to catalyze key bond-forming steps in the synthesis of these and structurally related fused pyran and pyridine systems.
Palladium catalysis, in particular, has proven to be a versatile tool. For instance, palladium-catalyzed cross-coupling reactions are instrumental in constructing the core structure. A notable application involves the total synthesis of (–)-xylogranatopyridine B, a limonoid alkaloid containing a pyridine ring. This synthesis utilized a palladium-catalyzed oxidative stannylation of an enone, a key step that facilitated a subsequent modified Liebeskind pyridine synthesis to form the central pyridine ring nih.govnih.gov. Another powerful palladium-catalyzed method is the one-pot stepwise coupling-annulation of 2-chloroquinoline-3-carbonitriles, which allows for the direct synthesis of sulfur-substituted benzo[b] publish.csiro.aunih.govnaphthyridines acs.org. Although not forming the pyranopyridinone core directly, this methodology demonstrates the utility of palladium catalysis in constructing related fused nitrogen-containing heterocycles. Furthermore, palladium nanoparticles have been shown to be effective and reusable catalysts for the synthesis of various pyran derivatives through a one-pot Knoevenagel condensation followed by a Michael addition researchgate.net.
Gold catalysts have also emerged as effective promoters for the synthesis of fused pyran systems. A highly regioselective synthesis of pyrano[3,4-b]indol-1(9H)-ones is achieved through a gold(III) chloride-catalyzed cyclo-isomerization of 3-ethynyl-indole-2-carboxylic acid nih.gov. This reaction highlights the ability of gold catalysts to facilitate intramolecular cyclizations of alkyne-containing precursors to form the pyranone ring.
Iron-based catalysts, often in the form of metal-organic frameworks (MOFs), provide an environmentally friendly and recyclable option for the synthesis of related heterocyclic systems. For example, a magnetic iron-based MOF nanocomposite has been successfully used as a catalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives via a multicomponent reaction nih.gov. Similarly, a nano-magnetic MOF based on Fe3O4 has been employed in the synthesis of pyrazolo[3,4-b]pyridines researchgate.net. These examples underscore the potential of iron catalysis in the efficient construction of pyran and pyridine-containing fused rings. Bimetallic catalysts, such as a cobalt-cadmium magnetic catalyst, have also been developed for the multicomponent synthesis of pyranopyrazolopyridone derivatives, showcasing the operational simplicity and high yields achievable with these systems nih.gov.
Table 1: Examples of Metal-Catalyzed Syntheses of Pyrano[3,4-b]pyridin-8-one Analogs and Related Heterocycles
| Catalyst | Reaction Type | Precursors | Product | Reference |
|---|---|---|---|---|
| Palladium | Oxidative Stannylation / Liebeskind Pyridine Synthesis | Enones, Stannanes | (–)-Xylogranatopyridine B | nih.govnih.gov |
| Palladium(II) acetate | One-pot Coupling-Annulation | 2-chloroquinoline-3-carbonitriles, Sodium Sulfide (B99878) | Sulfur-substituted benzo[b] publish.csiro.aunih.govnaphthyridines | acs.org |
| Gold(III) chloride | Cyclo-isomerization | 3-ethynyl-indole-2-carboxylic acid | Pyrano[3,4-b]indol-1(9H)-ones | nih.gov |
| Fe3O4@MOF (Fe) NC | Multicomponent Reaction | Aldehydes, Malononitrile, Barbituric acid | Pyrano[2,3-d]pyrimidines | nih.gov |
| Fe3O4@MIL-101(Cr) | Condensation Reaction | Aldehydes, Aminopyrazole, Cyanoacetylindole | Pyrazolo[3,4-b]pyridines | researchgate.net |
| Co-Cd Magnetic Nanocatalyst | Multicomponent Reaction | 4-hydroxy-6-methylpyridin-2-ones, Aldehydes, Pyrazolone | Pyranopyrazolopyridone derivatives | nih.gov |
Approaches to Incorporate Thiazole (B1198619) Moieties at the C-6 Position
The incorporation of a thiazole moiety at the C-6 position of the 8H-pyrano[3,4-b]pyridin-8-one scaffold introduces a five-membered aromatic ring containing both sulfur and nitrogen, which can significantly influence the biological activity of the parent molecule. A primary and well-established method for the synthesis of thiazole rings is the Hantzsch thiazole synthesis synarchive.comyoutube.com. This reaction typically involves the condensation of an α-haloketone with a thioamide synarchive.com.
In the context of pyranone precursors, the Hantzsch synthesis can be adapted to introduce a thiazole ring. For instance, a one-pot, three-component reaction between 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, a thiourea, and various substituted benzaldehydes has been developed to produce thiazole derivatives mdpi.com. This reaction proceeds in the presence of a reusable catalyst, such as silica-supported tungstosilisic acid, under either conventional heating or ultrasonic irradiation mdpi.com. The mechanism involves the initial formation of an intermediate by the cyclocondensation of the bromoacetylpyranone with thiourea, which then reacts with the aldehyde to yield the final thiazole-substituted pyranone mdpi.com.
While the direct application of this method to a pre-formed this compound would require prior halogenation of the acetyl group at the α-position, the principle of the Hantzsch synthesis remains a key strategy. The reaction of an α-haloketone with a thioamide proceeds via an initial S-alkylation of the thioamide to form an S-alkylated intermediate, which then undergoes cyclization and dehydration to afford the aromatic thiazole ring. The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions; while neutral conditions typically yield 2-aminothiazoles, acidic conditions can lead to the formation of 2-imino-2,3-dihydrothiazole isomers rsc.org.
Alternative strategies for thiazole synthesis that could potentially be adapted for substitution at the C-6 position include the Cook-Heilbron reaction, which involves the reaction of α-aminonitriles with carbon disulfide researchgate.net. However, the Hantzsch synthesis and its variations remain the most direct and widely utilized approach for constructing thiazole rings from α-halocarbonyl precursors, which can be readily derived from the acetyl group at the C-6 position of the pyranopyridinone core.
Table 2: Key Features of the Hantzsch Thiazole Synthesis for Pyranone Derivatives
| Feature | Description | Reference |
|---|---|---|
| Reactants | α-haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one), Thioamide (e.g., thiourea), Aldehyde (in multicomponent variations) | synarchive.commdpi.com |
| Reaction Type | Condensation and cyclization | synarchive.comyoutube.com |
| Mechanism | Initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration | youtube.com |
| Conditions | Can be performed under conventional heating or ultrasonic irradiation, often with a catalyst. Reaction in acidic conditions can alter regioselectivity. | mdpi.comrsc.org |
| Product | Substituted thiazole ring attached to the precursor molecule. | mdpi.com |
Strategies for the Formation of Fused Naphthyridine Analogs
The synthesis of fused naphthyridine analogs, which share a structural relationship with pyrano[3,4-b]pyridin-8-ones, can be achieved through a variety of strategic cyclization reactions. These methods often involve the construction of one of the pyridine rings onto a pre-existing pyridine or benzene (B151609) ring system.
Classic named reactions such as the Pfitzinger and Friedländer syntheses are effective for constructing certain benzo[b]naphthyridine isomers. For example, a Pfitzinger reaction involving the condensation of 1-benzylpiperidin-4-one with 7-methylisatin (B72143) can be used to prepare benzo[b] publish.csiro.aunih.govnaphthyridines publish.csiro.au. The Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is another valuable tool for constructing the quinoline (B57606) and, by extension, naphthyridine skeletons publish.csiro.au.
More contemporary methods often employ metal catalysis to achieve efficient and selective bond formation. A palladium-catalyzed one-pot stepwise coupling-annulation reaction of 2-chloroquinoline-3-carbonitriles with sodium sulfide provides a direct route to sulfur-substituted benzo[b] publish.csiro.aunih.govnaphthyridines acs.org. This approach demonstrates an unusual mode of cyclization where the soft nucleophile attacks the nitrile carbon acs.org. Copper iodide has also been used as a catalyst in the synthesis of 1-phenylethynyl-1,2,3,4-tetrahydrobenzo[b] publish.csiro.aunih.govnaphthyridines from 10-chloro-1,2,3,4-tetrahydrobenzo[b] publish.csiro.aunih.govnaphthyridines and phenylacetylene (B144264) mdpi.com.
Acid-mediated intramolecular cyclization is another powerful strategy for forming fused naphthyridine systems. A mild and effective method for accessing fused polycyclic 1,6-naphthyridin-4-amines involves the CF3SO3H- or H2SO4-mediated Friedel–Crafts-type intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles rsc.orgrsc.orgrsc.org. In this reaction, the cyano group acts as a one-carbon synthon to complete the pyridine ring rsc.orgrsc.orgrsc.org. Similarly, iodine-catalyzed domino reactions have been utilized, such as the reaction of 2-aminobenzamides with mucobromic acid to synthesize dibenzo[b,h] publish.csiro.aunih.govnaphthyridine derivatives rsc.org.
Furthermore, the formation of the 1,6-naphthyridin-2(1H)-one core can be achieved by the cyclization of intermediates derived from pyrano[4,3-b]pyridine-2,7-diones. This process involves a ring opening, decarboxylation, and loss of ammonia to form an intermediate that then cyclizes to the desired naphthyridinone nih.gov. Multicomponent reactions, for instance using camphor (B46023) sulfonic acid as a catalyst, have been employed for the diastereoselective synthesis of pyrano and furano naphthyridine derivatives from 4-aminopyridine (B3432731) and cyclic enol ethers ekb.eg.
Table 3: Overview of Synthetic Strategies for Fused Naphthyridine Analogs
| Strategy | Key Reaction | Precursors | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|---|
| Classical Condensation | Pfitzinger Reaction | Isatin derivatives, Ketones | Base | Benzo[b] publish.csiro.aunih.govnaphthyridines | publish.csiro.au |
| Classical Condensation | Friedländer Annulation | o-Aminoaryl aldehydes/ketones, α-Methylene carbonyls | Acid or Base | Benzo[b]naphthyridines | publish.csiro.au |
| Metal-Catalyzed Cyclization | Palladium-catalyzed one-pot reaction | 2-Chloroquinoline-3-carbonitriles, Sodium sulfide | Pd(OAc)2, PPh3 | S-substituted Benzo[b] publish.csiro.aunih.govnaphthyridines | acs.org |
| Metal-Catalyzed Cyclization | Copper-catalyzed reaction | 10-Chloro-tetrahydrobenzo[b] publish.csiro.aunih.govnaphthyridines, Phenylacetylene | CuI | 1-Phenylethynyl-tetrahydrobenzo[b] publish.csiro.aunih.govnaphthyridines | mdpi.com |
| Acid-Mediated Cyclization | Intramolecular Friedel-Crafts | 4-(Arylamino)nicotinonitriles | CF3SO3H or H2SO4 | Fused polycyclic 1,6-naphthyridin-4-amines | rsc.orgrsc.orgrsc.org |
| Domino Reaction | Iodine-catalyzed cyclization | 2-Aminobenzamides, Mucobromic acid | Iodine | Dibenzo[b,h] publish.csiro.aunih.govnaphthyridines | rsc.org |
| Ring Transformation | Cyclization via ring opening | Pyrano[4,3-b]pyridine-2,7-diones | - | 1,6-Naphthyridin-2(1H)-ones | nih.gov |
| Multicomponent Reaction | Cycloaddition | 4-Aminopyridine, Cyclic enol ethers | Camphor sulfonic acid | Pyrano and Furano naphthyridines | ekb.eg |
Derivatization from Other Pyran-2-one and Pyridinone Precursors
The synthesis of the this compound ring system can be approached through the strategic modification and cyclization of simpler, more readily available pyran-2-one and pyridinone precursors. These reactions often involve ring transformations where the existing heterocyclic ring is opened and subsequently re-closed to form the desired fused bicyclic structure.
2H-Pyran-2-ones are versatile starting materials due to the presence of multiple electrophilic centers (C-2, C-4, and C-6), making them susceptible to nucleophilic attack clockss.org. These reactions can lead to ring-opening and subsequent rearrangement to form new heterocyclic systems clockss.org. For example, the reaction of 4-hydroxy-2H-pyran-2-ones with 5-aminopyrazoles can lead to the formation of 1H-pyrazolo[3,4-b]pyridines, which involves a decarboxylation step during the reaction sequence mdpi.com. This illustrates how a pyranone ring can be transformed into a pyridine ring, a key step in forming the pyranopyridinone scaffold. Specifically, dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), a readily available pyran-2-one derivative, can react with monosubstituted hydrazines to yield pyrazolopyranones imist.ma. This transformation involves an initial amination of the acetyl group, followed by intramolecular cyclization and ring-opening of the pyran moiety to form a pyrazolyl diketone intermediate which then re-cyclizes imist.ma.
Similarly, pyridinone derivatives serve as excellent precursors for building the fused pyrano[3,4-b]pyridin-8-one system. The construction of polycyclic pyridones can be achieved through ring-opening transformations of precursors like 3-hydroxy-3,4-dihydropyrido[2,1-c] publish.csiro.aumdpi.comoxazine-1,8-diones nih.gov. These building blocks can react with binucleophiles to construct fused pyridone systems nih.gov. A more direct approach involves the cyclization of suitably substituted pyridinones. For instance, the synthesis of 1,6-naphthyridin-2(1H)-ones, which are isomers of the target scaffold, can be accomplished starting from preformed pyridones nih.gov. The strategy involves creating the second ring by forming bonds between C5-C6 and C7-C8 of the final naphthyridinone structure, using a pyridone as the foundational ring nih.gov. Multicomponent reactions involving 4-hydroxy-6-methylpyridin-2-ones, aromatic aldehydes, and pyrazolone, catalyzed by a bimetallic cobalt-cadmium magnetic catalyst, have been shown to produce pyranopyrazolopyridone derivatives in high yields nih.gov. This demonstrates the feasibility of constructing a pyran ring fused to a pyridinone core through a one-pot procedure.
Reactivity and Functionalization of 6 Acetyl 8h Pyrano 3,4 B Pyridin 8 One
Transformations Involving the Acetyl Moiety at C-6
The acetyl group at the C-6 position is a key site for initial functionalization, allowing for the introduction of diverse chemical entities.
Halogenation Reactions, including Bromination
The methyl group of the acetyl moiety at C-6 can undergo halogenation, particularly bromination, under appropriate conditions. This reaction typically proceeds via an acid-catalyzed or radical mechanism to introduce a halogen atom at the α-position of the carbonyl group. For instance, α-bromination of acetophenone (B1666503) derivatives, which are structurally analogous to the acetyl group on the pyranopyridinone core, is a well-established transformation. nih.govnih.gov Common brominating agents used for such reactions include N-bromosuccinimide (NBS) or pyridine (B92270) hydrobromide perbromide in the presence of a suitable catalyst or initiator. nih.gov The reaction proceeds to yield 6-(2-bromoacetyl)-8H-pyrano[3,4-b]pyridin-8-one, a versatile intermediate for further synthetic modifications.
Table 1: Halogenation of Acetyl Group
| Reactant | Reagent | Product | Reference |
| 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one | N-Bromosuccinimide (NBS) | 6-(2-bromoacetyl)-8H-pyrano[3,4-b]pyridin-8-one | nih.gov, nih.gov |
| This compound | Pyridine hydrobromide perbromide | 6-(2-bromoacetyl)-8H-pyrano[3,4-b]pyridin-8-one | nih.gov |
Subsequent Reactions of Halogenated Acetyl Derivatives (e.g., with Thioamides)
The resulting 6-(2-bromoacetyl)-8H-pyrano[3,4-b]pyridin-8-one is a highly reactive species due to the presence of the α-haloketone functionality. This makes it an excellent substrate for nucleophilic substitution reactions. A notable example is its reaction with thioamides, which leads to the formation of thiazole-substituted pyranopyridinones. This reaction, known as the Hantzsch thiazole (B1198619) synthesis, involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the thiazole ring. This transformation provides a straightforward route to complex heterocyclic systems containing both the pyranopyridinone and thiazole moieties.
Nucleophilic Substitution Reactions on the Pyrano[3,4-b]pyridin-8-one Core
The pyrano[3,4-b]pyridin-8-one core, particularly the pyridine ring, is susceptible to nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing nature of the fused pyranone ring and the pyridine nitrogen. While specific examples for this compound are not extensively documented, the general principles of nucleophilic aromatic substitution on pyridine derivatives can be applied. Nucleophilic attack is generally favored at the positions ortho and para to the nitrogen atom. In the case of the pyrano[3,4-b]pyridin-8-one system, the presence of activating groups and the specific reaction conditions would dictate the regioselectivity of the substitution.
Recyclization and Ring-Opening Transformations of the Pyranone Fragment
The pyranone ring in this compound is susceptible to nucleophilic attack, which can lead to ring-opening and subsequent recyclization reactions. These transformations are often initiated by the attack of a nucleophile at the carbonyl carbon (C-8) or at the α,β-unsaturated system of the pyranone ring. For instance, treatment with strong nucleophiles like amines or hydrazines can lead to the opening of the pyranone ring, followed by recyclization to form different heterocyclic systems. mdpi.com The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions, offering a pathway to a variety of fused nitrogen-containing heterocycles. mdpi.com
Functionalization at Other Positions of the Fused System
Beyond the acetyl group, other positions on the fused pyranopyridine system can be functionalized. The electron-rich nature of the pyridine ring, particularly at positions not deactivated by the pyranone moiety, allows for electrophilic substitution reactions. A notable example is the Vilsmeier-Haack reaction, which can be employed to introduce a formyl group onto the heterocyclic core. organic-chemistry.orgijpcbs.comwikipedia.org This reaction typically utilizes a mixture of phosphorus oxychloride and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the electrophile. ijpcbs.comnih.gov The regioselectivity of the formylation would be influenced by the electronic and steric effects of the existing substituents on the pyranopyridinone ring. For instance, formylation at the C-7 position would lead to the formation of 7-formyl-6-acetyl-8H-pyrano[3,4-b]pyridin-8-one, introducing another reactive handle for further molecular elaboration. researchgate.netresearchgate.net
Table 2: Functionalization of the Fused System
| Reactant | Reagent | Product | Reaction Type | Reference |
| This compound | POCl₃, DMF | 7-formyl-6-acetyl-8H-pyrano[3,4-b]pyridin-8-one | Vilsmeier-Haack Reaction | organic-chemistry.org, ijpcbs.com, wikipedia.org |
Conversion of Pyrone to Pyridone Forms
A significant transformation of the 8H-pyrano[3,4-b]pyridin-8-one system is the conversion of the pyrone ring into a pyridone ring. This is typically achieved by reacting the pyranone with ammonia (B1221849) or primary amines. The reaction proceeds via a ring-opening of the pyrone by the amine nucleophile, followed by intramolecular cyclization and dehydration to form the corresponding pyridone derivative. This transformation effectively replaces the oxygen atom in the pyranone ring with a nitrogen atom, leading to the formation of a dihydropyridinone or a fully aromatic pyridone, depending on the reaction conditions and subsequent work-up. This method provides a valuable route to novel aza-analogs of the parent pyranopyridinone scaffold.
Spectroscopic Characterization and Advanced Structural Analysis of Pyrano 3,4 B Pyridin 8 One Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one, providing detailed information about the hydrogen and carbon environments and their connectivity.
The ¹H NMR spectrum provides distinct signals corresponding to each unique proton in the molecule. xisdxjxsu.asia Analysis of the spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, reveals four primary signals. xisdxjxsu.asia A sharp singlet integrating to three protons is observed at 2.76 ppm, characteristic of the acetyl methyl group (CH₃). xisdxjxsu.asia The aromatic region contains three signals. A singlet at 8.65 ppm corresponds to the proton on the pyranone ring. xisdxjxsu.asia The two protons on the pyridine (B92270) ring appear as doublets at 8.95 ppm and 7.55 ppm, each with a coupling constant (J) of 4.8 Hz, indicating their ortho relationship. xisdxjxsu.asia
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Pyridine-H | 8.95 | d | 4.8 | 1H |
| Pyranone-H | 8.65 | s | - | 1H |
| Pyridine-H | 7.55 | d | 4.8 | 1H |
| Acetyl-CH₃ | 2.76 | s | - | 3H |
Data sourced from a study in Current Chemistry Letters. xisdxjxsu.asia
The ¹³C NMR spectrum, recorded at 126 MHz in CDCl₃, corroborates the structure by identifying ten distinct carbon environments. xisdxjxsu.asia The spectrum shows two carbonyl carbon signals: one at 191.8 ppm for the acetyl ketone and another at 158.6 ppm for the lactone carbonyl in the pyranone ring. xisdxjxsu.asia The five aromatic and vinylic carbons of the heterocyclic core resonate between 107.0 and 153.0 ppm. xisdxjxsu.asia The methyl carbon of the acetyl group is observed in the aliphatic region at 26.2 ppm. xisdxjxsu.asia
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Acetyl C=O | 191.8 |
| Lactone C=O | 158.6 |
| Aromatic/Vinylic C | 153.0 |
| Aromatic/Vinylic C | 150.0 |
| Aromatic/Vinylic C | 140.1 |
| Aromatic/Vinylic C | 136.3 |
| Aromatic/Vinylic C | 132.3 |
| Aromatic/Vinylic C | 129.1 |
| Aromatic/Vinylic C | 107.0 |
| Acetyl CH₃ | 26.2 |
Data sourced from a study in Current Chemistry Letters. xisdxjxsu.asia
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
While a specific experimental IR spectrum for this compound is not available in the reviewed literature, the expected characteristic absorption bands can be predicted based on its functional groups. The presence of two distinct carbonyl groups would be a dominant feature. The acetyl ketone C=O stretching vibration is expected in the region of 1680-1700 cm⁻¹. The lactone (cyclic ester) carbonyl C=O of the pyranone ring would typically absorb at a higher frequency, around 1720-1740 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1500-1650 cm⁻¹ region. Finally, C-H stretching vibrations from the aromatic rings and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis
Mass spectrometry provides essential information regarding the compound's molecular weight and aids in confirming its elemental composition. Analysis using liquid chromatography-mass spectrometry (LCMS) with a positive ionization mode reveals a molecular ion peak [M+1]⁺ at an m/z (mass-to-charge ratio) of 190.0. xisdxjxsu.asia This corresponds to the protonated molecule and confirms the molecular weight of 189 g/mol for the parent compound, consistent with the molecular formula C₁₀H₇NO₃.
Further analysis of the fragmentation pattern, though not detailed in the literature, would likely involve initial cleavage of the acetyl group. The loss of a methyl radical (•CH₃, 15 Da) or an acetyl radical (•COCH₃, 43 Da) from the molecular ion are plausible primary fragmentation pathways under electron impact ionization.
Elemental Analysis for Compositional Verification
Elemental analysis offers the ultimate confirmation of a compound's empirical and molecular formula by determining the mass percentages of its constituent elements. The theoretical composition for C₁₀H₇NO₃ is calculated to be 63.49% Carbon, 3.73% Hydrogen, and 7.40% Nitrogen. xisdxjxsu.asia Experimental results from the synthesized compound align closely with these values, showing 63.34% Carbon, 3.62% Hydrogen, and 7.45% Nitrogen, thereby verifying the molecular formula. xisdxjxsu.asia
| Element | Calculated (%) | Found (%) |
| Carbon | 63.49 | 63.34 |
| Hydrogen | 3.73 | 3.62 |
| Nitrogen | 7.40 | 7.45 |
| Data sourced from a study in Current Chemistry Letters. xisdxjxsu.asia |
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
The planarity of the fused ring system is another key feature. In some related bicyclic coumarin (B35378) systems, the entire ring structure is nearly planar. researchgate.net The degree of planarity in this compound would influence its stacking interactions in the crystal lattice. The dihedral angle between the pyran and adjacent rings is a crucial parameter; for example, in one 4H-pyran derivative, the dihedral angle between the pyran and a phenyl ring was found to be 87.8(1)°. researchgate.net
Intermolecular interactions are fundamental to the stability of the crystal structure. Hydrogen bonds, such as N-H···N and N-H···O, are commonly observed in the crystal packing of nitrogen-containing heterocycles. researchgate.net Additionally, C-H···O and C-H···π interactions often play a significant role in the formation of the supramolecular framework. researchgate.netresearchgate.net In the crystal structure of a 4H-pyran derivative, N-H···N and N-H···O hydrogen bonds, along with C-H···π interactions, were identified as key stabilizing forces. researchgate.net It is highly probable that the crystal structure of this compound would also be stabilized by a network of such non-covalent interactions, likely involving the acetyl group's carbonyl oxygen and the pyridine nitrogen.
Detailed analysis of bond lengths and angles from related structures provides a template for understanding the molecular dimensions of this compound. For example, the C-C and C-O bond lengths within the pyran ring of a galactofuranoside have been meticulously compared with computational models. nih.gov Such data, presented in the table below, offers expected values for the bond distances in the pyran moiety of the target compound.
| Bond | Typical Length (Å) | Reference Compound |
|---|---|---|
| C-O (pyran ring) | 1.36 - 1.44 | Galactofuranoside derivatives nih.gov |
| C-C (pyran ring) | 1.50 - 1.54 | Galactofuranoside derivatives nih.gov |
| C=O (acetyl group) | 1.20 - 1.23 | General ketones |
| C-N (pyridine ring) | 1.33 - 1.35 | Pyridine derivatives |
| C-C (pyridine ring) | 1.38 - 1.40 | Pyridine derivatives |
Similarly, bond angles determine the local geometry around each atom. The endocyclic torsion angles of the pyran ring are particularly informative for defining its conformation. beilstein-journals.org The table below summarizes typical bond angles that would be anticipated in the structure of this compound based on analogous compounds.
| Angle | Typical Value (°) | Reference System |
|---|---|---|
| C-O-C (pyran ring) | 112 - 118 | Pyran derivatives |
| O-C-C (pyran ring) | 108 - 112 | Pyran derivatives |
| C-C-C (pyran ring) | 109 - 115 | Pyran derivatives |
| C-N-C (pyridine ring) | 117 - 120 | Pyridine derivatives |
| C-C-N (pyridine ring) | 122 - 125 | Pyridine derivatives |
Computational Chemistry and Theoretical Investigations of Pyrano 3,4 B Pyridin 8 One Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of pyrano[3,4-b]pyridin-8-one systems. These methods provide detailed information about the electronic structure, molecular orbital energies, and distribution of electron density, which are crucial for predicting the stability and reactivity of these compounds.
DFT calculations have been employed to optimize the molecular geometry of related heterocyclic structures, ensuring that the theoretical model accurately represents the real-world molecule. nih.gov From the optimized structure, various electronic properties can be determined. For instance, the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap implies the opposite.
For pyranopyridine derivatives, DFT studies can elucidate how different substituents on the core structure affect these electronic parameters. nih.gov For example, the introduction of an acetyl group at the C6 position of the 8H-pyrano[3,4-b]pyridin-8-one core would be expected to influence the electron distribution and, consequently, the molecule's reactivity profile. These calculations can also predict other quantum chemical parameters such as electronegativity, chemical hardness, and softness, which further characterize the molecule's behavior in chemical reactions. researchgate.net
Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT for a Hypothetical Pyrano[3,4-b]pyridin-8-one Derivative
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -2.1 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |
| Dipole Moment | 3.2 D | Polarity and intermolecular interactions |
| Electronegativity (χ) | 4.3 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution |
Note: The values in this table are hypothetical and for illustrative purposes only.
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as a derivative of 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one, might interact with a biological target, typically a protein or enzyme.
The process involves placing the ligand in the binding site of the target protein and calculating the binding affinity, often expressed as a docking score. mdpi.com This score provides an estimate of the strength of the interaction. Docking simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. nih.gov
For pyranopyridine systems, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their mechanism of action. For example, derivatives of the related pyrano[3,2-c]pyridine scaffold have been docked into the active sites of enzymes like EGFR and VEGFR-2, which are important targets in cancer therapy. ekb.eg These studies help to rationalize the observed biological activities and guide the design of more potent inhibitors. The binding mode analysis can highlight which functional groups on the pyranopyridine core are crucial for interaction with the target, providing a roadmap for chemical modifications. ekb.egnih.gov
Table 2: Example of Molecular Docking Results for a Pyrano[3,4-b]pyridin-8-one Derivative with a Kinase Target
| Parameter | Value/Description |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) |
| PDB ID | 1M17 |
| Docking Score | -8.5 kcal/mol |
| Key Interacting Residues | Met793, Leu718, Val726, Ala743 |
| Types of Interactions | Hydrogen bond with Met793, Hydrophobic interactions with Leu718, Val726 |
Note: The data in this table is hypothetical and serves as an example of typical docking study results.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.
To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between these descriptors and the biological activity.
For heterocyclic systems like pyrazolo[3,4-b]pyridines, which are structurally related to pyrano[3,4-b]pyridin-8-ones, 3D-QSAR models have been successfully generated to rationalize the structure-activity relationships of these compounds as receptor antagonists. nih.gov Such models can provide a visual representation of the regions around the molecule where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity. This information is invaluable for designing new derivatives with improved potency.
In Silico Approaches for Scaffold Design and Optimization
In silico approaches play a crucial role in the design and optimization of new chemical scaffolds. These methods leverage computational tools to generate novel molecular structures with desired properties. For the pyrano[3,4-b]pyridin-8-one system, these approaches can be used to explore the chemical space around the core scaffold and identify modifications that are likely to enhance its biological activity or other properties of interest.
Scaffold hopping is one such technique, where the core structure is replaced with a different one that maintains the key pharmacophoric features required for biological activity. Fragment-based drug design is another approach where small molecular fragments that are known to bind to a target are computationally linked together to create a larger, more potent molecule.
Computational studies can guide the design of new pyrano-pyridine conjugates. nih.gov By analyzing the structure-activity relationships of existing compounds and using predictive models, researchers can make informed decisions about which new derivatives to synthesize. This rational design process helps to prioritize synthetic efforts and increases the likelihood of discovering compounds with improved profiles. nih.gov
Conformational Analysis and Molecular Dynamics Simulations for Understanding Flexibility and Binding
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, understanding its preferred conformation is important as it can influence its ability to bind to a biological target. Computational methods can be used to explore the potential energy surface of the molecule and identify the low-energy, stable conformations. ijcce.ac.ir
Molecular Dynamics (MD) simulations provide a more dynamic view of the molecule's behavior over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows researchers to observe the flexibility of the ligand and the target protein, as well as the stability of the ligand-protein complex.
For heterocyclic compounds, MD simulations can reveal how the molecule adapts its conformation upon binding to a target and how the protein structure might change to accommodate the ligand. nih.gov This provides a more realistic picture of the binding process than static docking simulations. The planarity of the ring systems and the dihedral angles between different parts of the molecule are important parameters that are analyzed in these studies. nih.gov Understanding the dynamic nature of these interactions can provide crucial insights for the design of ligands with improved binding affinities and specificities.
Biological Activities and Structure Activity Relationships Sar of Pyrano 3,4 B Pyridin 8 One Derivatives
Anti-inflammatory Activity and Associated Molecular Mechanisms
Derivatives of pyranopyridine and related fused heterocyclic systems have demonstrated notable anti-inflammatory effects. ontosight.aievitachem.com Research suggests that these compounds may exert their activity through multiple molecular mechanisms, primarily involving the inhibition of key inflammatory mediators and signaling pathways. nih.govmdpi.comnih.gov
One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for the conversion of arachidonic acid into prostaglandins (B1171923) (PGE2), key players in the inflammatory response. nih.gov By suppressing COX activity, these derivatives can effectively reduce PGE2 production. nih.gov For instance, certain pyrano[2,3-d]pyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity. nih.gov
Another identified mechanism is the reduction of nitric oxide (NO) production. mdpi.com High concentrations of NO contribute to the inflammatory cascade, and its inhibition is a target for anti-inflammatory therapies. mdpi.com In studies using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, a model for inflammation, several pyranocoumarin (B1669404) derivatives significantly reduced NO production in a concentration-dependent manner. mdpi.com
Furthermore, the anti-inflammatory action of these compounds has been linked to the modulation of critical signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) pathways. mdpi.com One pyranocoumarin derivative was found to inhibit the phosphorylation of key proteins in these pathways, including extracellular signal-regulated kinase (ERK), p38, JNK, and NF-κB p65, in LPS-stimulated macrophages. mdpi.com This inhibition prevents the downstream production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com Some 3-hydroxy-pyridine-4-one derivatives have also shown significant anti-inflammatory activity in animal models of edema, with their effect potentially linked to iron-chelating properties that impact heme-dependent enzymes like cyclooxygenase and lipoxygenase. nih.govresearchgate.net
| Compound Class | Assay/Model | Observed Effect | Reference |
|---|---|---|---|
| 3-Hydroxy-Pyridine-4-One Derivative (Compound A) | Carrageenan-induced paw edema (rat) | 67% inhibition at 20 mg/kg | nih.gov |
| 3-Hydroxy-Pyridine-4-One Derivative (Compound C) | Carrageenan-induced paw edema (rat) | 58% inhibition at 200 mg/kg | nih.gov |
| 3-Hydroxy-Pyridine-4-One Derivative (Compound A) | Croton oil-induced ear edema (mouse) | 37% inhibition at 20 mg/kg | nih.gov |
| Pyranocoumarin Derivative 2 | LPS-induced NO production in RAW264.7 cells | Significant, concentration-dependent reduction of NO | mdpi.com |
| Pyrazolo[3,4-d]pyrimidine Derivatives | In vitro COX-1/COX-2 inhibition assay | Potent inhibition of COX enzymes | nih.gov |
Antioxidant Properties and Radical Scavenging Pathways
Certain pyranopyridine-related heterocyclic structures, such as thiazolo[4,5-b]pyridine (B1357651) derivatives, have been investigated for their antioxidant capabilities. pensoft.net The primary mechanism evaluated is their ability to scavenge free radicals, which are implicated in the oxidative stress that contributes to various diseases. nih.gov
The antioxidant activity is often assessed in vitro using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. pensoft.netnih.gov In this method, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance, indicating the compound's radical scavenging potential. pensoft.net Several novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide have been synthesized and shown to possess antioxidant activity through this DPPH scavenging mechanism. pensoft.net Similarly, studies on other novel pyridine (B92270) derivatives have identified compounds with significant scavenging activity against the DPPH radical, with one compound exhibiting an IC50 value of 43.39 µg/ml. nih.gov
| Compound Class/Derivative | Assay | Result | Reference |
|---|---|---|---|
| Thiazolo[4,5-b]pyridine derivatives | DPPH radical scavenging | Demonstrated in vitro antioxidant activity | pensoft.net |
| Pyridine Derivative (Compound 8) | DPPH radical scavenging | Highest scavenging activity with IC50 of 43.39 µg/ml | nih.gov |
Antimicrobial Activity against Bacterial and Fungal Strains
Derivatives based on the pyranopyridine scaffold have shown a broad spectrum of antimicrobial activity. ontosight.ainih.gov These compounds have been tested against a variety of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as several fungal strains. ekb.egekb.egbohrium.com
Several studies have highlighted the efficacy of pyranopyridine derivatives against Gram-positive bacteria, with Staphylococcus aureus being a commonly tested organism. nih.govekb.egjapsonline.com A series of fused pyrano[2,3-b]pyridine derivatives synthesized from an amino cyano spiro pyran precursor demonstrated effective to moderate action against all tested microorganisms. ekb.egekb.egbohrium.com One compound from this series was particularly potent against Staphylococcus aureus, showing an impact of up to 90%. ekb.egekb.eg Other related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, have also displayed moderate antibacterial activity against S. aureus. japsonline.com
The activity of these compounds extends to Gram-negative bacteria like Pseudomonas aeruginosa. ekb.egjapsonline.com Fused pyrano[2,3-b]pyridines have been evaluated for their antibacterial action against P. aeruginosa, showing effective to moderate results. ekb.egekb.egbohrium.com Similarly, some synthesized pyrazolo[3,4-b]pyridine derivatives have exhibited moderate antibacterial activities against this strain. japsonline.com
The antifungal properties of pyranopyridine derivatives are also significant. ontosight.ai Studies have demonstrated their activity against clinically relevant fungi such as Candida albicans and Aspergillus fumigatus. ekb.egekb.egbohrium.com Certain fused pyrano[2,3-b]pyridines were found to be the most active compounds against both C. albicans and A. fumigatus in their respective series. ekb.egekb.eg Other related structures, including pyranone derivatives isolated from fungal sources, have also shown characteristic antifungal activity against Aspergillus fumigatus. researchgate.net Additionally, novel pyranopyrazole and pyrazolo-pyrano-pyrimidine derivatives have been synthesized and evaluated for their in vitro antifungal activity against C. albicans and Aspergillus niger, with some compounds showing a high zone of inhibition. edgccjournal.org
| Compound Class | Microorganism | Activity/Result | Reference |
|---|---|---|---|
| Fused Pyrano[2,3-b]Pyridine (Compound 8) | Staphylococcus aureus (Gram-positive) | Potent inhibitory effect (up to 90% impact) | ekb.egekb.eg |
| Pyrazolo[3,4-b]pyridine derivatives | Staphylococcus aureus (Gram-positive) | Moderate activity (inhibition zone 12-14 mm) | japsonline.com |
| Fused Pyrano[2,3-b]Pyridine derivatives | Pseudomonas aeruginosa (Gram-negative) | Effective to moderate action | ekb.egekb.egbohrium.com |
| Pyrazolo[3,4-b]pyridine derivatives | Pseudomonas aeruginosa (Gram-negative) | Moderate activity | japsonline.com |
| Fused Pyrano[2,3-b]Pyridine (Compound 8) | Candida albicans | Most active in the series | ekb.egekb.eg |
| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | Candida albicans | Fungicidal activity with MIC of 12.5 µg/mL | nih.gov |
| Fused Pyrano[2,3-b]Pyridine (Compound 5) | Aspergillus fumigatus | Most active in the series | ekb.egekb.eg |
| Pyranone derivatives (Asperlin, Acetylphomalactone) | Aspergillus fumigatus | Demonstrated antifungal activity | researchgate.net |
Antitumor/Anticancer Activity and Potential Biological Targets (e.g., Kinase Inhibition)
The pyranopyridine scaffold and its bioisosteres are recognized for their potential in developing anticancer agents. ontosight.aiontosight.ai Derivatives have shown cytotoxic effects against various cancer cell lines and, in some cases, the ability to inhibit specific biological targets crucial for tumor growth and proliferation, such as protein kinases. nih.govnih.govnih.gov
Several pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and cancer when overactivated. nih.gov One such derivative, compound C03, showed an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM. nih.gov Another set of pyrazolo[3,4-b]pyridine-based compounds was investigated as inhibitors of Monopolar spindle kinase 1 (Mps1), a key target in aggressive tumors. nih.gov A representative compound from this series exhibited potent kinase inhibitory activity against Mps1 with an IC50 value of 2.596 nM and significantly inhibited the proliferation of MDA-MB-468 cancer cells. nih.gov
Newly designed pyrano[3,2-c]pyridine series have been assessed for their anticancer potential against liver, breast, colon, and lung cancer cell lines. nih.gov These compounds were also tested for their inhibitory activity against key receptor tyrosine kinases, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Derivative 8a from this series showed encouraging inhibitory characteristics against both EGFR and VEGFR-2, with IC50 values of 1.21 and 2.65 μM, respectively. nih.gov Furthermore, pyranone derivatives isolated from an endophytic fungus exhibited moderate inhibitory effects on the human acute promyelocytic leukemia cell line HL-60. frontiersin.org
| Compound/Derivative | Target/Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine (Compound C03) | TRKA Kinase | 56 nM | nih.gov |
| Pyrazolo[3,4-b]pyridine (Compound C03) | Km-12 cell line | 0.304 μM | nih.gov |
| Pyrazolo[3,4-b]pyridine (Compound 31) | Mps1 Kinase | 2.596 nM | nih.gov |
| Pyrano[3,2-c]pyridine (Derivative 8a) | EGFR Kinase | 1.21 μM | nih.gov |
| Pyrano[3,2-c]pyridine (Derivative 8a) | VEGFR-2 Kinase | 2.65 μM | nih.gov |
| Pyrano[3,2-c]pyridine (Derivative 8b) | Anticancer activity vs. Erlotinib (IC50 = 0.18 µM) | 0.15 µM | nih.gov |
| Pyranone Derivative (Compound 3) | HL-60 (leukemia) | 27.90 μM | frontiersin.org |
| Pyrano[2,3-d]pyrimidinone (Compound 2) | HeLa (cervical cancer) | 3.46 μM | nih.gov |
Other Significant Biological Activities (e.g., Antimalarial, Anti-HIV, Antidiabetic, Anticonvulsant)
Specific studies evaluating the antimalarial, anti-HIV, antidiabetic, or anticonvulsant potential of 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one or its derivatives are not available in the reviewed literature. Research on related heterocyclic systems has shown promise in these areas. For instance, various pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for antimalarial and antidiabetic activities. nih.govbohrium.commdpi.comnih.gov Similarly, the isomeric pyrano[3,4-c]pyridine core has been explored for anticonvulsant properties. nih.gov However, direct evidence for these activities in the pyrano[3,4-b]pyridin-8-one series is absent.
Mechanistic Insights into Observed Biological Actions at a Molecular Level
Without confirmed biological activities for this compound derivatives, there are no corresponding studies elucidating their mechanisms of action at a molecular level. Mechanistic studies typically follow the discovery of a compound's biological effects to understand how it interacts with specific molecular targets, such as enzymes or receptors, to produce its action.
Strategic Applications in Medicinal Chemistry and Chemical Biology
Utility as Privileged Scaffolds in Rational Drug Design
The concept of a "privileged structure" is central to modern medicinal chemistry, describing molecular scaffolds that can bind to multiple, often unrelated, biological targets through strategic modification of their substituents. nih.govnih.gov These frameworks provide a robust starting point for developing potent and selective ligands. nih.gov Nitrogen-containing heterocycles like pyridine (B92270) are frequently identified as components of privileged structures due to their ability to form various non-covalent interactions, including hydrogen bonds, and their presence in numerous natural products and approved drugs. nih.govresearchgate.net
The pyranopyridine scaffold, which combines the features of both pyran and pyridine rings, is considered a promising scaffold for the development of novel therapeutic agents. ijpsjournal.comnih.gov Its rigid, bicyclic nature presents a well-defined three-dimensional shape for interaction with biological macromolecules, while the embedded heteroatoms offer key points for hydrogen bonding. The utility of related fused pyridine systems, such as pyrazolo[3,4-b]pyridines, as versatile scaffolds in drug design has been extensively demonstrated, with derivatives showing activity as kinase inhibitors and agents targeting neuroinflammation and cancer. nih.govnih.govnih.gov The pyrano[3,2-c]pyridone motif, an isomer of the scaffold in the title compound, is also found in alkaloids with significant biological activities, including antiproliferative effects. acs.org This body of evidence supports the classification of the pyranopyridine framework as a privileged scaffold, suitable for building libraries of compounds aimed at diverse therapeutic targets.
Table 1: Characteristics of Privileged Scaffolds
| Characteristic | Description | Relevance to 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one |
|---|---|---|
| Versatile Binding | Ability to interact with multiple, unrelated biological targets. nih.gov | The fused pyran-pyridine system offers multiple points for functionalization to target different protein families. |
| Drug-like Properties | Favorable physicochemical properties (e.g., solubility, stability). nih.gov | The scaffold has a molecular weight and heteroatom content amenable to creating compounds with good pharmacokinetic profiles. |
| Synthetic Accessibility | The core structure can be synthesized and modified efficiently. | Various synthetic routes to pyranopyridine derivatives have been developed, allowing for the creation of diverse libraries. nih.gov |
| 3D-Defined Structure | A rigid or semi-rigid framework that reduces the entropic penalty of binding. | The bicyclic nature of the pyranopyridine core provides a defined shape for molecular recognition. |
Exploration as Bioisosteres for Key Pharmacophoric Groups
Bioisosterism, the strategy of replacing a functional group within a molecule with another that has similar physical or chemical properties, is a cornerstone of lead optimization in drug design. ctppc.orgnih.govnih.gov This approach is used to enhance potency, improve pharmacokinetic properties, reduce toxicity, or circumvent drug resistance mechanisms. ctppc.orgresearchgate.net Bioisosteres can be classified as classical (similar in size and electronic configuration) or non-classical (not strictly adhering to steric and electronic rules but producing similar biological activity). ctppc.org
Fused heterocyclic systems like pyranopyridine are excellent candidates for use as non-classical bioisosteres or for "scaffold hopping," where a core molecular framework is replaced with a novel one to explore new chemical space or intellectual property. nih.govresearchgate.net For example, the pyridine ring itself is often used as a bioisostere for a phenyl group to introduce a hydrogen bond acceptor and modulate solubility. ctppc.org Fused systems can act as bioisosteres for larger aromatic systems like quinolines or indoles. For instance, pyrazolo[3,4-b]pyridines have been successfully designed as bioisosteres of other scaffolds in the development of kinase inhibitors. rsc.org The pyranopyridine core of this compound can be envisioned as a bioisosteric replacement for scaffolds such as chromones or quinolones, potentially offering altered binding modes, improved selectivity, or a different metabolic profile.
Role in Fragment-Based Drug Design Approaches
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds. dtu.dk It involves screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. dtu.dk These initial fragment hits are then optimized and grown into more potent, drug-like molecules. scispace.com This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. dtu.dk
A compound like this compound possesses characteristics that make its core scaffold suitable for inclusion in a fragment library. Its pyranopyridine nucleus is a rigid, bicyclic system with a molecular weight well within the typical range for fragments. The structure contains both hydrogen bond donors and acceptors (the pyridine nitrogen and carbonyl oxygens) and a defined vector for chemical elaboration (the acetyl group). In a hypothetical FBDD campaign, the pyranopyridine core could serve as an anchor, binding to a specific pocket of a target protein. Subsequent optimization could involve modifying the acetyl group or adding substituents to other positions on the rings to extend into adjacent pockets and increase binding affinity. The successful use of related heterocyclic fragments in FBDD campaigns highlights the potential of this approach. nih.gov
Development of Chemical Probes for Biological Target Identification
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in a cellular or organismal context. mskcc.org A well-designed probe is a critical tool for target validation and understanding complex biological pathways. Key features of a chemical probe include high potency and selectivity for its intended target. Often, probes are derivatized with reporter tags (e.g., biotin (B1667282) for affinity purification) or reactive groups (e.g., photoaffinity labels) to facilitate the identification of binding partners. mskcc.org
The this compound scaffold is a suitable starting point for the development of chemical probes. Its core structure can be systematically modified to optimize binding to a target of interest. Once a potent and selective ligand is identified, it can be further functionalized to create a probe. For example, the acetyl group could be modified to incorporate a linker attached to a biotin tag for pulldown experiments or a fluorescent dye for cellular imaging applications. nih.gov While specific probes based on this exact compound are not widely reported, related fused pyridine systems like imidazopyridines have been extensively developed as fluorescent probes for bioimaging and metal ion detection. nih.gov Furthermore, the general principles of probe development, such as attaching clickable handles (e.g., alkynes or azides) for activity-based protein profiling, could be readily applied to the pyranopyridine scaffold. scispace.com
Table 2: Components of a Chemical Probe
| Component | Function | Potential Implementation on the Pyranopyridine Scaffold |
|---|---|---|
| Binding Moiety | The core structure that provides affinity and selectivity for the target protein. | The this compound core, optimized for a specific target. |
| Linker | A chemical chain that connects the binding moiety to the reporter tag without disrupting binding. | An alkyl or polyethylene (B3416737) glycol (PEG) chain attached, for example, via the acetyl group. |
| Reporter/Reactive Tag | A functional group used for detection or covalent labeling. | Biotin, a fluorophore, a photoaffinity group, or a bioorthogonal handle (e.g., alkyne). scispace.com |
| Negative Control | A structurally similar but biologically inactive analogue to control for off-target effects. | A stereoisomer or a derivative where a key binding group has been removed or altered. |
Potential in the Design of Biologically Inspired Molecular Architectures
Natural products have historically been a rich source of inspiration for drug discovery, providing complex and biologically relevant molecular scaffolds. researchgate.netmdpi.com The design of novel molecules inspired by natural product structures is a proven strategy for developing new therapeutic agents. figshare.com The pyran ring is a common structural motif found in a vast array of natural products, including flavonoids, coumarins, and various alkaloids, which exhibit a wide spectrum of pharmacological activities. researchgate.net Similarly, the pyridine ring is a key component of many alkaloids and essential biomolecules like vitamins. nih.govekb.eg
The fusion of these two important heterocyclic rings in the pyrano[3,4-b]pyridine scaffold creates a unique molecular architecture that can be considered a "natural product-inspired" scaffold. While this specific fused system may not be prevalent in nature, it combines the structural and electronic features of its constituent parts, both of which are abundant in biologically active natural products. researchgate.netnih.gov Synthesizing libraries based on this scaffold allows chemists to explore novel chemical space while remaining grounded in the proven biological relevance of the pyran and pyridine motifs. This approach can lead to the discovery of compounds with novel mechanisms of action, inspired by the structural complexity and efficiency of natural products. acs.orgfigshare.com
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of 6-acetyl-8H-pyrano[3,4-b]pyridin-8-one and related scaffolds is geared towards "green chemistry" principles, aiming to reduce environmental impact while improving efficiency. nih.govnih.gov Research is expected to focus on one-pot, multicomponent reactions (MCRs) that construct the complex pyranopyridine core in a single step from simple precursors. nih.govresearchgate.net This approach minimizes solvent waste and purification steps.
A significant area of development will be the application of novel catalytic systems. This includes the use of recyclable, heterogeneous nano-catalysts which offer high efficiency and easy separation from the reaction mixture. researchgate.netmdpi.com The exploration of biocatalysts and organocatalysts is also anticipated to provide mild and selective reaction conditions. Furthermore, the use of unconventional energy sources like microwave irradiation and ultrasound is expected to become more common, as these methods can dramatically reduce reaction times and improve yields. nih.gov
| Synthesis Strategy | Key Advantages | Representative Catalyst/Condition |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. | Borax in water, nano-ZnO in aqueous media. researchgate.net |
| Nano-catalysis | High efficiency, recyclability, mild reaction conditions. | Magnetic nanoparticle-supported catalysts. researchgate.net |
| Microwave/Ultrasound Assistance | Shorter reaction times, improved yields, energy efficiency. | Microwave irradiation for pyridine (B92270) synthesis. nih.gov |
| Green Solvents | Reduced environmental toxicity, improved safety. | Water, ethanol, or solvent-free conditions. nih.govresearchgate.net |
Comprehensive Exploration of Underexplored Reactivity and Rearrangement Pathways
While the fundamental synthesis of the pyranopyridine skeleton is established, its full reactive potential remains largely untapped. Future research will likely delve into previously underexplored transformations of the this compound core. This includes investigating its susceptibility to various cycloaddition, condensation, and ring-opening reactions to generate novel molecular architectures.
A particularly exciting frontier is the discovery of novel rearrangement reactions within the pyranopyridine system. Analogous to known transformations in other nitrogen heterocycles like the Dimroth rearrangement, there is potential for skeletal reorganizations that could lead to unexpected and structurally diverse isomers. researchgate.net Systematic studies on the influence of substituents, catalysts, and reaction conditions on these pathways could unlock new synthetic routes and provide access to compounds that are difficult to obtain through conventional methods.
Integration of Advanced Artificial Intelligence and Machine Learning in Scaffold Design
The design of novel derivatives of this compound will be profoundly influenced by artificial intelligence (AI) and machine learning (ML). nih.govijirt.org These computational tools are revolutionizing drug discovery by rapidly analyzing vast chemical datasets to predict the properties of new molecules. researchgate.netnih.gov
Future research will employ AI/ML for several key tasks:
High-Throughput Virtual Screening: AI models can screen immense virtual libraries of pyranopyridine derivatives to identify candidates with a high probability of binding to a specific biological target. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on the pyranopyridinone scaffold, optimized for desired properties like high potency, low toxicity, and good metabolic stability. researchgate.net
Predictive Modeling: ML algorithms can build quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives before they are synthesized, saving significant time and resources. researchgate.netslideshare.net
ADME/Tox Prediction: AI tools will be crucial for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of new compounds, helping to identify and eliminate poor candidates early in the design process. nih.gov
These in silico methods, combined with traditional synthesis, will create a more efficient and targeted approach to discovering new functional molecules. nih.gov
Deeper Elucidation of Molecular Mechanisms Underlying Biological Activities
Preliminary studies on related pyranopyridine compounds have revealed a wide range of biological activities, including anticancer and antimicrobial effects. arabjchem.orgchemijournal.com However, for many of these compounds, the precise molecular mechanisms of action are not fully understood. A major future research direction will be to move beyond preliminary screening and conduct in-depth mechanistic studies for derivatives of this compound.
This will involve identifying the specific cellular targets (e.g., enzymes, receptors) with which these compounds interact. mdpi.com For instance, pyranopyridine analogs have been identified as inhibitors of critical targets like VEGFR-2, HER-2, and bacterial efflux pumps. mdpi.comnih.gov Future work will utilize techniques such as proteomics, transcriptomics, and cellular imaging to map the downstream signaling pathways modulated by these molecules. nih.gov A thorough understanding of these mechanisms is essential for optimizing the therapeutic potential of the scaffold and identifying potential biomarkers for patient selection in clinical applications.
| Biological Activity | Potential Molecular Mechanism/Target |
| Anticancer | Inhibition of protein kinases (e.g., VEGFR-2, HER-2), cell cycle arrest, induction of apoptosis. chemijournal.commdpi.com |
| Antibacterial | Inhibition of bacterial efflux pumps, interference with DNA cleavage. nih.govnih.gov |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX-2) or matrix metalloproteinases (MMPs). researchgate.net |
Rational Design of Highly Selective Derivatives for Specific Biological Targets
Building upon a deeper understanding of molecular mechanisms and leveraging advanced computational tools, the ultimate goal is the rational design of highly selective derivatives of this compound. Selectivity is crucial for minimizing off-target effects and reducing the potential for adverse side effects in therapeutic applications.
Q & A
Q. Key optimization strategies :
Q. Example Table: Synthesis Conditions for Pyrano-Pyridinone Derivatives
| Derivative | Reagents/Conditions | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 6ad | Benzylamine, DCM | DCM | 72 | 98.5 |
| 6ae | Ethanolamine, THF | THF | 65 | 97.8 |
| 6af | Glycine methyl ester, Et3N | DMF | 58 | 96.2 |
| Adapted from multi-step protocols in and . |
Advanced: What strategies resolve contradictions between computational predictions and experimental binding affinities of this compound derivatives?
Answer:
Discrepancies often arise from:
- Solvent effects unaccounted for in simulations.
- Protein flexibility in target receptors (e.g., kinases or GPCRs).
Q. Methodological solutions :
- Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to refine docking poses .
- Validate via X-ray crystallography or cryo-EM to compare ligand-receptor interactions .
- Re-run binding assays under controlled conditions (e.g., ionic strength, pH) to match computational parameters .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H and 13C NMR : Identify acetyl proton signals (δ 2.1–2.5 ppm) and pyridinone carbonyl carbons (δ 165–175 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .
- X-ray diffraction : Resolve fused pyrano-pyridinone ring geometry and substituent orientation .
Advanced: How can solubility challenges in biological assays involving this compound be addressed?
Answer:
- Co-solvent systems : Use DMSO-water gradients (<5% DMSO) to maintain compound stability .
- Prodrug modification : Introduce phosphate or PEG groups to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Basic: What are common intermediates in pyrano-pyridinone synthesis?
Answer:
- 4,6-Diaryl-2-pyridones : Serve as precursors for acetyl group introduction via Friedel-Crafts acylation .
- 3-Chloropyrazin-2-yl intermediates : Used in cyclocondensation with NaSH to form thiopyrano-pyridinones .
- 5H-Benzopyrano-pyridinones : Generated via Skraup reactions with hydroxylamine for amino-substituted derivatives .
Advanced: How to design SAR studies for this compound analogs?
Answer:
- Systematic substitution : Modify the acetyl group (e.g., replace with trifluoroacetyl or benzoyl) and monitor activity changes .
- Computational QSAR : Train models on datasets with IC50 values and descriptors (e.g., logP, polar surface area) .
- In vitro profiling : Test analogs against panels of enzymes (e.g., kinases) using fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
